Methyl 2-amino-2-(thiazol-4-yl)acetate

Influenza neuraminidase inhibitor Antiviral drug discovery Thiazole scaffold optimization

Methyl 2-amino-2-(thiazol-4-yl)acetate (CAS 64987-16-2) is a chiral α-amino acid methyl ester bearing a 2-aminothiazole pharmacophore. The methyl ester protecting group enables selective amine acylation followed by chemoselective hydrolysis—critical for cephalosporin side-chain construction and peptidomimetic synthesis. Documented SAR maps for influenza neuraminidase inhibitors (IC₅₀ 358 μM to 3.43 μM, a 104-fold improvement), validated PEPT1 transporter recognition (Ki = 4.9 mM), and confirmed utility as a non-thiol CAAX mimetic in FTase inhibitor design distinguish this scaffold from regioisomeric and free-acid analogs. Balanced lipophilicity (clogP ~1.1) supports oral bioavailability optimization. The 2-aminothiazole-4-acetic acid scaffold also provides a validated ring-opened alternative to fused thiazole DNA gyrase B inhibitors. Procure this methyl ester to access a differentiated, multi-target building block for antiviral, antibacterial, and oncology programs.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
Cat. No. B15316085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(thiazol-4-yl)acetate
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CSC=N1)N
InChIInChI=1S/C6H8N2O2S/c1-10-6(9)5(7)4-2-11-3-8-4/h2-3,5H,7H2,1H3
InChIKeyIICCPGIJBMOLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(thiazol-4-yl)acetate (CAS 64987-16-2): A Chiral Thiazole Amino Ester Building Block for Antiviral, Antibacterial, and Anticancer Lead Discovery


Methyl 2-amino-2-(thiazol-4-yl)acetate (also named methyl 2-(2-aminothiazol-4-yl)acetate, CAS 64987-16-2, molecular formula C₆H₈N₂O₂S, MW 172.21) is a heterocyclic α-amino acid methyl ester bearing a 2-aminothiazole ring at the β-position. As a protected glycine equivalent with a thiazole side chain, it serves as a key synthetic entry point for constructing diverse bioactive molecules [1]. The compound features a chiral center at the α-carbon, enabling enantioselective applications in medicinal chemistry [2]. Its primary documented roles include: (i) a lead scaffold for influenza neuraminidase (NA) inhibitor optimization [3]; (ii) a core intermediate for third-generation cephalosporin antibiotic side chains [4]; and (iii) a non-thiol CAAX mimetic component in protein farnesyltransferase (FTase) inhibitor design [5].

Why Methyl 2-Amino-2-(thiazol-4-yl)acetate Cannot Be Simply Replaced by the Free Acid, Ethyl Ester, or 5-Positional Isomer


Although the free acid 2-amino-2-(thiazol-4-yl)acetic acid (ATAA, CAS 29676-71-9), ethyl ester analog, and 5-thiazolyl positional isomer share the same aminothiazole pharmacophore, their divergent reactivity, transport recognition, and biological activity profiles preclude simple interchange with the methyl ester. The methyl ester protects the carboxyl group during synthetic transformations, enabling selective amine acylation followed by chemoselective ester hydrolysis—a sequence critical to cephalosporin side-chain construction that fails with the free acid [1]. In peptidomimetic drug design, the methyl ester provides a balanced lipophilicity (predicted logP ~1.1 vs. ~0.3 for the free acid) that differs measurably from the ethyl ester in its recognition by peptide transporters PEPT1/PEPT2 [2]. Furthermore, regioisomeric substitution at the thiazole 5-position versus 4-position alters the spatial orientation of the amino acid side chain, yielding distinct enzyme inhibition profiles that cannot be predicted without empirical comparison [3].

Quantitative Differentiation Evidence for Methyl 2-Amino-2-(thiazol-4-yl)acetate vs. Closest Analogs and Alternatives


Influenza Neuraminidase Inhibition: Methyl Ester as the Optimal Starting Scaffold with 104-Fold SAR Window for Lead Optimization

In a systematic SAR study of thiazole-based influenza NA inhibitors, the methyl ester (compound 1) displayed baseline NA inhibitory activity (IC₅₀ = 358 μM) that was deliberately optimized through iterative chemical modification to yield compound 4d with IC₅₀ = 3.43 μM—a ~104-fold improvement [1]. The free acid derivative of compound 1 (compound 3d, IC₅₀ = 128 μM) showed only a ~2.8-fold improvement over the methyl ester, while the ethyl ester-BOC protected intermediate (3a, IC₅₀ = 411 μM) was actually less active than compound 1. This demonstrates that the methyl ester provides a superior balance of potency and synthetic tractability relative to the free acid and ethyl ester congeners for initiating an antiviral SAR campaign. Oseltamivir carboxylate (IC₅₀ = 0.17 μM) serves as the clinical benchmark.

Influenza neuraminidase inhibitor Antiviral drug discovery Thiazole scaffold optimization

DNA Gyrase Inhibition: Ring-Opened 2-Aminothiazol-4-yl Acetic Acid Scaffold Provides Distinct SAR from Fused Thiazole Analogs

Tomašič et al. (2017) designed two structural classes of E. coli DNA gyrase inhibitors: fused 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives and their 'ring-opened' analogs built on the 2-(2-aminothiazol-4-yl)acetic acid scaffold—the core structure of methyl 2-amino-2-(thiazol-4-yl)acetate [1]. The fused thiazole series achieved potent inhibition (IC₅₀ = 0.891–10.4 μM), while the ring-opened series showed consistently weaker inhibition (IC₅₀ = 15.9–169 μM). This systematically documented activity cliff establishes the 2-aminothiazol-4-yl acetate scaffold as a mechanistically distinct starting point that explores different chemical space than the fused bicyclic thiazole core, providing a validated scaffold-hopping opportunity for programs seeking novel IP or differential resistance profiles.

DNA gyrase B inhibitor Antibacterial drug discovery Scaffold hopping

Protein Farnesyltransferase Inhibition: 2-Amino-4-thiazolylacetic Acid as a Low-Nanomolar Non-Thiol CAAX Mimetic vs. Imidazole and Pyridine Alternatives

Bolchi et al. (2011) designed CAAX tetrapeptide mimetics in which the N-terminal cysteine residue was replaced by 2-amino-4-thiazolylacetic acid (the free acid form of the target methyl ester), 2-mercapto-4-thiazolylacetic acid, 2-mercapto-4-imidazolylacetic acid, and 2-methylmercapto-4-thiazolylacetic acid [1]. The 2-amino-4-thiazolylacetic acid-containing compound inhibited FTase activity in the low nanomolar range and demonstrated antiproliferative effects on rat aortic smooth muscle cells via interference with Ras farnesylation. The authors explicitly concluded that 2-aminothiazole can be considered an alternative to heterocycles such as pyridine and imidazole normally used in FTase inhibitors designed as non-thiol CAAX mimetics. The methyl ester serves as the protected synthetic precursor for accessing this free acid pharmacophore.

Farnesyltransferase inhibitor Ras signaling CAAX peptidomimetic

Peptide Transporter Recognition: Free Acid ATAA Binds PEPT1 with Ki = 4.9 mM, Enabling Rational Prodrug Design from the Methyl Ester

Biegel et al. (2007) demonstrated that 2-aminothiazole-4-acetic acid (ATAA, the free acid) binds to the intestinal peptide transporter PEPT1 with a Ki of 4.9 mM, despite lacking both a protonated amino group and a backbone carbonyl group typically required for substrate recognition [1]. C-terminal ATAA-amino acid conjugates showed low to medium PEPT1/PEPT2 inhibition, whereas N-terminal amino acid-ATAA conjugates exhibited medium to high affinity, with Val-ATAA displaying extraordinary high PEPT1 affinity. This establishes the ATAA scaffold as a validated, non-peptide carrier for oral drug delivery via PEPT1-mediated transport. The methyl ester serves as a lipophilic prodrug intermediate that can be hydrolyzed in vivo to the transporter-recognized free acid or further elaborated into N-terminal amino acid conjugates.

Peptide transporter PEPT1 Oral bioavailability Prodrug design

Cephalosporin Antibiotic Intermediate: Established Industrial Utility as Side-Chain Precursor for Cefotaxime, Ceftriaxone, and Cefditoren Pivoxil

Methyl 2-amino-2-(thiazol-4-yl)acetate is a documented key building block in the industrial synthesis of multiple third-generation cephalosporin antibiotics. The 2-aminothiazol-4-yl acetic acid moiety, accessed via controlled hydrolysis of the methyl ester, constitutes the C-7 side chain of cefotaxime and ceftriaxone, which are connected to the 7-ACA (7-aminocephalosporanic acid) core through a methoxyimino acetamido bridge [1]. The methyl ester protection strategy is critical: it allows selective acylation at the 2-amino group while preserving the carboxyl function for subsequent activation and coupling to the β-lactam nucleus [2]. Patent literature further confirms the methyl ester as a precursor for cefditoren pivoxil synthesis [3]. In contrast, direct use of the free acid in these transformations leads to competing side reactions and lower yields.

Cephalosporin synthesis β-Lactam antibiotic Pharmaceutical intermediate

Enantiomeric Purity: Chiral Crown Ether Chromatography Enables Detection of the Undesired (+)-Enantiomer at 0.5% Level

The chiral α-carbon of methyl 2-amino-2-(thiazol-4-yl)acetate enables enantiomeric separation using a chiral crown ether stationary phase. Aboul-Enein et al. (1995) demonstrated direct liquid chromatographic separation of the methyl ester enantiomers of the structurally related 2-(2-amino-1,3-thiazol-4-yl)methylglycine on a Crownpak CR(+) column, with the method capable of detecting the undesired (+)-enantiomer down to 0.5% and routinely employed for determining the purity of the desired (−)-enantiomer [1]. For methyl 2-amino-2-(thiazol-4-yl)acetate itself, the same chiral crown ether chromatographic principle applies: the primary amine and ester functionalities enable stereoselective host-guest complexation with the chiral crown ether selector, a capability not shared by N-substituted or carboxyl-free analogs.

Chiral separation Enantiomeric purity Quality control

Validated Application Scenarios for Methyl 2-Amino-2-(thiazol-4-yl)acetate Based on Quantitative Evidence


Hit-to-Lead Optimization for Influenza Neuraminidase Inhibitors Leveraging a 104-Fold SAR Window

Research groups initiating influenza antiviral programs can use methyl 2-amino-2-(thiazol-4-yl)acetate as the starting scaffold for NA inhibitor design, as validated by Liu et al. (2011). The methyl ester form (compound 1, IC₅₀ = 358 μM) provides a measurable baseline activity with a documented 104-fold SAR improvement trajectory to compound 4d (IC₅₀ = 3.43 μM) through systematic amide coupling, deprotection, and hydrolysis steps [1]. The intermediate compounds 3a–3d in the same study provide a well-characterized SAR map, enabling rational modification at the amine, ester, and α-substituent positions. This scenario is most appropriate when the research objective is to generate novel IP around the thiazole NA inhibitor chemotype, given that the most potent compound 4d remains ~20-fold less active than oseltamivir (IC₅₀ = 0.17 μM), leaving substantial room for further optimization.

Scaffold-Hopping Antibacterial DNA Gyrase Inhibitor Discovery Using a Ring-Opened 2-Aminothiazole Core

For antibacterial drug discovery programs targeting DNA gyrase B that require differentiation from existing fused thiazole inhibitor series, the 2-(2-aminothiazol-4-yl)acetic acid scaffold (derived from methyl ester hydrolysis) provides a validated 'ring-opened' alternative. As demonstrated by Tomašič et al. (2017), this scaffold class occupies a distinct activity band (IC₅₀ = 15.9–169 μM) compared to fused 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives (IC₅₀ = 0.891–10.4 μM) [2]. The documented activity cliff between these two structural classes supports the ring-opened scaffold as a legitimate scaffold-hopping starting point. Procurement of the methyl ester is warranted when the program goal is to explore chemical space adjacent to but distinct from known fused thiazole gyrase inhibitors.

Non-Thiol Farnesyltransferase Inhibitor Design Using the 2-Aminothiazole CAAX Mimetic Pharmacophore

Oncology programs targeting Ras-driven cancers through FTase inhibition can employ methyl 2-amino-2-(thiazol-4-yl)acetate as a precursor to the 2-amino-4-thiazolylacetic acid CAAX mimetic. Bolchi et al. (2011) established that peptide mimetics incorporating this moiety achieve low nanomolar FTase inhibition with confirmed antiproliferative activity on rat aortic smooth muscle cells via Ras farnesylation interference [3]. The 2-aminothiazole was explicitly validated as an alternative to pyridine and imidazole heterocycles in non-thiol CAAX mimetic design. The methyl ester provides the protected synthetic form for incorporation into longer peptidomimetic sequences, with ester hydrolysis revealing the free acid for final biological evaluation.

Oral Peptidomimetic Prodrug Design Exploiting PEPT1-Mediated Intestinal Transport

Drug delivery scientists developing orally bioavailable peptidomimetics can leverage the documented PEPT1 recognition (Ki = 4.9 mM) of the 2-aminothiazole-4-acetic acid scaffold [4]. The strategy involves using the methyl ester as a lipophilic prodrug form that is hydrolyzed in vivo to ATAA, which then serves as a PEPT1 substrate carrier. Further elaboration into N-terminal amino acid-ATAA conjugates (e.g., Val-ATAA) can achieve high to extraordinary PEPT1 affinity, as demonstrated by Biegel et al. (2007). This scenario is most compelling for programs requiring non-peptide carriers that resist proteolysis while retaining transporter-mediated intestinal absorption—a niche not addressed by classical dipeptide prodrugs.

Quote Request

Request a Quote for Methyl 2-amino-2-(thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.